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Bis(2,6-diisopropylphenyl)methanone

Cat. No.: B11938078
M. Wt: 350.5 g/mol
InChI Key: BHHOXBINLYBZIS-UHFFFAOYSA-N
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Description

Significance of Bulky Substituents in Molecular Design

Steric hindrance, a concept fundamental to understanding chemical reactivity, arises from the spatial arrangement of atoms within a molecule. numberanalytics.com Bulky substituents, which are large atomic groups, can physically impede the approach of reactants to a specific site within a molecule. chemistrytalk.org This obstruction can significantly influence reaction rates, often slowing them down or preventing them altogether. fiveable.menumberanalytics.com However, this steric congestion is not merely a prohibitive feature; it is a sophisticated design element that chemists leverage to achieve specific outcomes. By strategically incorporating bulky groups, chemists can enhance the selectivity of a reaction, favoring one particular pathway over others. chemistrytalk.org For instance, in substitution reactions, the steric bulk around a reaction center can dictate whether the reaction proceeds through an SN1 or SN2 mechanism. fiveable.me

Overview of the 2,6-Diisopropylphenyl (DIPP) Group in Chemical Systems

The 2,6-diisopropylphenyl (DIPP) group is a quintessential bulky substituent employed in a wide array of chemical systems. Its structure, featuring a phenyl ring flanked by two isopropyl groups at the ortho positions, creates a significant steric shield. This steric bulk is instrumental in stabilizing reactive species and influencing the coordination chemistry of metal complexes. acs.orgresearchgate.net

The DIPP moiety is frequently incorporated into ligand frameworks for transition metal and main group element chemistry. acs.orgresearchgate.net For example, N-heterocyclic carbenes (NHCs) bearing DIPP substituents have been synthesized and utilized as ligands for various metals, including gold and silver. nih.govacs.org The steric demands of the DIPP groups in these ligands play a critical role in stabilizing the metal center and modulating its catalytic activity. acs.org In organometallic chemistry, the DIPP group has been used in the synthesis of complexes with unusual bonding and reactivity, such as those involving zirconium and aluminum. acs.org

Rationale for Investigating Bis(2,6-diisopropylphenyl)methanone within Contemporary Organic Chemistry Research

This compound, a ketone featuring two bulky DIPP groups attached to the carbonyl carbon, presents a fascinating case study in steric hindrance. The extreme steric congestion around the carbonyl group is expected to impart unique chemical and physical properties to the molecule.

The investigation of such sterically encumbered ketones is driven by several factors. Firstly, they serve as valuable probes for understanding the limits of chemical reactivity. Studying how the extreme steric hindrance in this compound affects classical carbonyl reactions, such as nucleophilic addition and reduction, provides fundamental insights into the interplay of electronic and steric effects.

Secondly, highly hindered ketones are potential precursors to other valuable chemical entities. For instance, the reductive amination of bulky ketones can lead to the synthesis of sterically demanding amines, which are important building blocks in medicinal chemistry and materials science. acs.orgmdpi.com Moreover, bulky ketones can be precursors for the synthesis of novel N-heterocyclic carbenes, a class of organocatalysts with broad applications. researchgate.netnih.govyoutube.comresearchgate.netnih.gov

The synthesis and characterization of this compound and the exploration of its reactivity contribute to the broader understanding of how extreme steric crowding can be harnessed to control chemical transformations and to design novel molecules with tailored properties.

Chemical Properties of this compound

PropertyValue
Chemical Formula C25H34O
Molar Mass 350.55 g/mol
CAS Number 22679-52-3
Appearance Not specified, likely a solid at room temperature

Table 1: General Chemical Properties of this compound. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O B11938078 Bis(2,6-diisopropylphenyl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34O

Molecular Weight

350.5 g/mol

IUPAC Name

bis[2,6-di(propan-2-yl)phenyl]methanone

InChI

InChI=1S/C25H34O/c1-15(2)19-11-9-12-20(16(3)4)23(19)25(26)24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3

InChI Key

BHHOXBINLYBZIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)C2=C(C=CC=C2C(C)C)C(C)C

Origin of Product

United States

Synthetic Methodologies for Bis 2,6 Diisopropylphenyl Methanone

Retrosynthetic Analysis of the Ketone Moiety with Bulky Aryl Groups

Retrosynthetic analysis of Bis(2,6-diisopropylphenyl)methanone reveals several potential bond disconnections to identify viable starting materials. The most intuitive disconnection is at the carbon-carbonyl carbon bond, which points to a 2,6-diisopropylphenyl nucleophile and a suitable carbonyl electrophile.

A primary retrosynthetic disconnection of the target ketone (I) involves breaking one of the aryl-carbonyl bonds. This leads to a 2,6-diisopropylphenyl anion equivalent (II), such as a Grignard or organolithium reagent, and a 2,6-diisopropylbenzoyl derivative (III), like an acyl chloride or an ester. A second disconnection of the acyl derivative (III) would then lead back to 1,3-diisopropylbenzene (B165221) (IV) and a one-carbon carbonyl source.

Alternatively, a double disconnection from the carbonyl carbon suggests the reaction of two equivalents of a 2,6-diisopropylphenyl organometallic reagent with a single carbonyl dication equivalent, such as phosgene (B1210022) or its synthetic surrogates.

Exploration of Potential Synthetic Routes

Several classical and modern synthetic strategies can be considered for the construction of the this compound scaffold. These include Friedel-Crafts acylation, carbonylation reactions, and organometallic coupling approaches.

Friedel-Crafts Acylation Approaches to this compound

The Friedel-Crafts acylation is a fundamental method for forming aryl ketones. nih.gov In the context of this compound, this would involve the reaction of 1,3-diisopropylbenzene with a suitable acylating agent in the presence of a Lewis acid catalyst. stackexchange.com A plausible approach is the use of phosgene (COCl₂) as a one-carbon electrophile that can react with two molecules of 1,3-diisopropylbenzene. stackexchange.com

The reaction proceeds via the formation of a benzoyl chloride intermediate from the first acylation, which then undergoes a second Friedel-Crafts reaction with another molecule of the arene to yield the diaryl ketone. stackexchange.com However, the steric hindrance posed by the isopropyl groups on 1,3-diisopropylbenzene can significantly hinder the electrophilic aromatic substitution, potentially leading to low yields or requiring harsh reaction conditions. numberanalytics.com

Table 1: Potential Friedel-Crafts Acylation Strategies

Acylating AgentCatalystPotential AdvantagesPotential Challenges
Phosgene (COCl₂)AlCl₃, FeCl₃Readily available one-carbon source.High toxicity of phosgene, potential for side reactions, steric hindrance. stackexchange.com
Oxalyl chlorideAlCl₃Can form an acylium ion for acylation.Steric hindrance may prevent the second acylation step.
2,6-Diisopropylbenzoyl chlorideAlCl₃Direct formation of the target ketone.Synthesis of the sterically hindered acyl chloride is challenging.

Carbonylation Strategies for the this compound Scaffold

Carbonylation reactions, which involve the introduction of a carbonyl group using carbon monoxide or other carbonyl sources, offer an alternative route. One strategy involves the carbonylation of a 2,6-diisopropylphenyl organometallic reagent, such as a Grignard reagent (2,6-diisopropylphenylmagnesium bromide). The reaction of this Grignard reagent with a suitable carbonyl equivalent could, in principle, yield the desired ketone.

Another approach is the palladium-catalyzed carbonylative coupling of a 2,6-diisopropylphenyl halide with a suitable coupling partner. However, the efficiency of such reactions can be compromised by the steric bulk of the substrates, which can impede the catalytic cycle.

Organometallic Coupling Reactions for this compound Synthesis

Organometallic coupling reactions provide a powerful tool for the formation of carbon-carbon bonds, even in sterically demanding environments. A viable strategy for this compound involves the reaction of a 2,6-diisopropylphenyl organometallic reagent with a carbonyl-containing electrophile.

For instance, the reaction of two equivalents of 2,6-diisopropylphenyllithium or 2,6-diisopropylphenylmagnesium bromide with a carbonate derivative, such as diethyl carbonate, could lead to the formation of the target ketone. The choice of the organometallic reagent and the carbonyl source is critical to overcoming the steric hindrance and achieving a reasonable yield.

Nickel-catalyzed Negishi cross-coupling of primary amides has also emerged as a method for the synthesis of diaryl ketones. organic-chemistry.org This approach could potentially be applied by activating a 2,6-diisopropylamide for coupling with an organozinc reagent. organic-chemistry.org

Table 2: Potential Organometallic Coupling Strategies

Organometallic ReagentCarbonyl SourceCatalyst/ConditionsPotential AdvantagesPotential Challenges
2,6-Diisopropylphenylmagnesium bromideDiethyl carbonateEther or THF solventReadily accessible Grignard reagent.Steric hindrance may lead to incomplete reaction or side products.
2,6-DiisopropylphenyllithiumCarbon dioxide, followed by reaction with another equivalent of the organolithium reagentEther or THF solventCan be prepared from the corresponding halide.Requires careful control of stoichiometry and reaction conditions.
2,6-Diisopropylphenylzinc chloride2,6-Diisopropylbenzoyl chlorideNickel catalystGood functional group tolerance. organic-chemistry.orgPreparation of both coupling partners can be challenging.

Optimization of Reaction Conditions for Sterically Hindered Systems

The successful synthesis of this compound heavily relies on the optimization of reaction conditions to overcome the significant steric barriers. Key parameters that require careful consideration include the choice of solvent, temperature, and catalyst.

Solvent Effects on this compound Formation

The solvent can play a crucial role in influencing the rate and outcome of reactions involving sterically hindered substrates. In the case of Friedel-Crafts acylations, the polarity of the solvent can affect the solubility of the intermediate complexes and influence the product distribution. For organometallic reactions, the coordinating ability of the solvent (e.g., THF, diethyl ether) can modulate the reactivity of the organometallic species. Non-polar solvents might be preferred in some cases to minimize side reactions. The selection of an appropriate solvent is therefore a critical step in developing an efficient synthesis.

Catalyst Evaluation for Enhanced Reaction Efficiency

The traditional Friedel-Crafts acylation, typically catalyzed by Lewis acids like aluminum chloride (AlCl₃), often proves inefficient for the synthesis of highly sterically hindered ketones. The steric bulk around the reaction centers can prevent the formation of the necessary intermediates, leading to low yields or failure of the reaction altogether. Consequently, research has focused on identifying more potent and selective catalytic systems capable of overcoming these steric barriers.

A range of Lewis acid catalysts have been explored for the acylation of sterically hindered aromatic compounds. While common catalysts like AlCl₃ and iron(III) chloride (FeCl₃) are staples in Friedel-Crafts reactions, their efficacy diminishes with increasing steric hindrance. rsc.org More potent Lewis acids, such as trifluoromethanesulfonic acid (TfOH) and other metal triflates (M(OTf)n), have shown promise in promoting acylation of deactivated or sterically encumbered substrates. The choice of catalyst is paramount and can significantly influence the reaction's success and selectivity. For instance, in related syntheses of sterically hindered biaryls, the catalyst's nature dictates the feasibility of the carbon-carbon bond formation.

The development of heterogeneous catalysts, such as zeolites and other solid acids, offers advantages in terms of reusability and simplified product purification. These materials can provide shape selectivity and a high concentration of active sites, potentially favoring the desired acylation product even in the presence of significant steric hindrance.

Below is a comparative table of catalysts that have been investigated for Friedel-Crafts acylation of aromatic compounds, which provides a basis for selecting suitable candidates for the synthesis of this compound.

CatalystCatalyst TypeTypical Reaction ConditionsEfficiency with Sterically Hindered Substrates
Aluminum Chloride (AlCl₃)Conventional Lewis AcidAnhydrous conditions, often in a chlorinated solventGenerally low to moderate, often requires harsh conditions
Iron(III) Chloride (FeCl₃)Conventional Lewis AcidSimilar to AlCl₃Moderate, sometimes offers milder conditions than AlCl₃
Trifluoromethanesulfonic Acid (TfOH)Brønsted/SuperacidOften used in smaller quantities than traditional Lewis acidsHigh, effective for deactivated and hindered substrates
Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃)Lewis AcidCan be used in catalytic amounts, often in various solventsHigh, known for their high activity and tolerance to some functional groups
Zeolites (e.g., H-BEA, H-ZSM-5)Heterogeneous Solid AcidHigh temperatures, solvent-free or in high-boiling solventsCan be effective, offers reusability and shape selectivity

Temperature and Pressure Influence on Reaction Kinetics and Yield

Pressure: The application of high pressure can be a powerful tool in organic synthesis, particularly for reactions that are sterically hindered or have a negative activation volume. For the Friedel-Crafts acylation leading to this compound, increasing the pressure can favor the formation of the product by bringing the reactant molecules into closer proximity, thereby increasing the probability of successful collisions. High-pressure conditions can also influence the transition state of the reaction, potentially lowering the activation energy and enhancing the reaction rate. Research on other Friedel-Crafts acylations has shown that elevated pressure can significantly improve yields, especially for deactivated aromatic substrates.

The interplay between temperature and pressure is also a critical consideration. For instance, a moderate increase in temperature combined with high pressure might offer the best compromise, enabling the reaction to proceed at a practical rate while mitigating the thermal decomposition that might occur at higher temperatures under atmospheric pressure. The precise optimization of these parameters is typically determined empirically for a specific reaction and catalytic system.

The following table summarizes the general influence of temperature and pressure on the synthesis of sterically hindered ketones.

ParameterInfluence on Reaction RateInfluence on YieldPotential Drawbacks
Temperature Generally increases with increasing temperatureCan increase up to an optimal point, then decreaseSide reactions, decomposition of reactants/products, reduced selectivity
Pressure Generally increases with increasing pressureCan significantly increase, especially for sterically hindered reactionsRequires specialized equipment, potential for phase changes

Advanced Spectroscopic and Structural Characterization of Bis 2,6 Diisopropylphenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of atoms within a molecule can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Bis(2,6-diisopropylphenyl)methanone reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the diisopropylphenyl rings typically appear as multiplets in the range of δ 6.8-7.4 ppm. The methine protons of the isopropyl groups (CHMe₂) characteristically show a septet, a result of being coupled to the six equivalent methyl protons. The methyl protons (CHMe₂) of the isopropyl groups appear as doublets due to coupling with the single methine proton. The exact chemical shifts can vary slightly depending on the solvent used for the analysis. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Analogs

Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.51t8
Aromatic-H7.31d8
Imidazole-H7.20s
CH(CH₃)₂2.48sept7
CH(CH₃)₂1.30d7
CH(CH₃)₂1.21d7

Note: Data presented is for a related compound, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I), and serves as a reference for the expected regions of the signals for the diisopropylphenyl moiety. nih.gov The specific values for this compound may differ.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the methanone (B1245722) group is typically observed as a singlet at a downfield chemical shift, often in the range of 195-220 ppm. libretexts.org The aromatic carbons of the diisopropylphenyl rings show signals in the aromatic region (δ 120-150 ppm). The ipso-carbons (carbons directly attached to the isopropyl groups and the carbonyl group) can be distinguished from the other aromatic carbons. The methine carbon (CHMe₂) and the methyl carbons (CHMe₂) of the isopropyl groups appear in the upfield aliphatic region of the spectrum. oregonstate.eduhw.ac.uk

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Analogs

Carbon TypeChemical Shift (δ, ppm)
C=O (Ketone)~197
Aromatic C (ipso)~145
Aromatic C~134
Aromatic CH~131
Aromatic CH~124
CH(CH₃)₂~29
CH(CH₃)₂~25
CH(CH₃)₂~24

Note: Data is compiled from related structures containing the diisopropylphenyl moiety and general knowledge of ¹³C NMR chemical shifts. nih.govrsc.org The specific values for this compound may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the methine proton and the methyl protons of the isopropyl groups. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would link the ¹H signals of the aromatic and isopropyl protons to their corresponding ¹³C signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon and the ipso-carbons of the aromatic rings, by observing their long-range couplings to nearby protons. rsc.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, which typically appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the steric hindrance imposed by the bulky 2,6-diisopropylphenyl groups. Other characteristic bands include those for C-H stretching of the aromatic and aliphatic (isopropyl) groups, and C=C stretching vibrations of the aromatic rings. rsc.orgnih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
C=OStretch1650 - 1700Strong
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 3000Medium to Strong
Aromatic C=CStretch1450 - 1600Medium to Weak

Note: The values presented are typical for ketones and aromatic compounds and may vary slightly for the specific molecule. rsc.orgnist.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the C=C bonds of the aromatic rings often produce strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active. The Raman spectrum would be expected to show characteristic bands for the aromatic ring breathing modes and the vibrations of the isopropyl groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and investigating the fragmentation pathways of organic compounds. For this compound, the primary molecular ion peak confirms its chemical formula and molecular mass.

The molecular formula of this compound is C₂₅H₃₄O, corresponding to a precise molecular weight of 350.55 g/mol . sigmaaldrich.com In high-resolution mass spectrometry (HRMS), this allows for the unambiguous identification of the compound based on its exact mass.

While detailed, publicly available studies on the specific fragmentation pattern of this compound are limited, the structure suggests likely fragmentation pathways under electron ionization (EI). A primary fragmentation event would be the alpha-cleavage characteristic of ketones, leading to the formation of a stable acylium ion by loss of a 2,6-diisopropylphenyl radical. Another significant fragmentation would involve the loss of an isopropyl group (C₃H₇) from the parent ion.

Table 1: Molecular Weight Data for this compound

Property Value
Chemical Formula C₂₅H₃₄O

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis, provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its two main chromophores: the carbonyl group (C=O) and the di-substituted phenyl rings.

The carbonyl group typically exhibits a weak n→π* transition at longer wavelengths (around 280-300 nm) and a strong π→π* transition at shorter wavelengths (<200 nm). The aromatic phenyl rings display characteristic π→π* transitions. In related organometallic complexes featuring bis(2,6-diisopropylphenyl) ligands, intense absorption bands occurring between 200 and 300 nm are attributed to π–π* transitions. acs.org Weaker bands observed from 300 to 400 nm in these systems are also assigned to ligand-centered π–π* transitions. acs.org

Due to the severe steric hindrance between the bulky 2,6-diisopropylphenyl groups, the phenyl rings are forced out of plane with the central carbonyl group. This twisting reduces the conjugation between the aromatic π systems and the carbonyl π system, which would likely result in a hypsochromic (blue) shift of the π→π* transitions and a decrease in their intensity compared to a more planar benzophenone (B1666685) derivative.

Table 2: Expected Electronic Transitions for this compound

Chromophore Transition Type Expected Wavelength Region
Carbonyl (C=O) n → π* ~280-300 nm (Weak)

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While a specific single-crystal X-ray structure for this compound itself is not available in the reviewed literature, extensive crystallographic data on compounds containing the 2,6-diisopropylphenyl substituent provide a clear model for its solid-state architecture. The defining feature of this molecule is the extreme steric bulk imposed by the four isopropyl groups flanking the central ketone.

Analysis of related crystal structures, such as a lithium phosphate (B84403) salt of bis(2,6-diisopropylphenyl) phosphate and a cyclic(alkyl)(amino)carbene (CAAC) adduct bearing a 2,6-diisopropylphenyl group, consistently demonstrates how these bulky substituents dictate molecular conformation. nih.govchapman.edu In these structures, the phenyl rings are significantly twisted relative to the core structure to minimize steric clash between the ortho-isopropyl groups.

For this compound, this steric repulsion would force the two phenyl rings into a non-coplanar, propeller-like arrangement around the central carbonyl carbon. The dihedral angles between the plane of each phenyl ring and the plane of the carbonyl group are expected to be large, effectively isolating the electronic systems of the two rings from each other and from the carbonyl group. This steric shielding also protects the carbonyl group from intermolecular interactions, which would influence the crystal packing arrangement. The crystal lattice would be dominated by weak van der Waals forces between the hydrocarbon-rich peripheries of the molecules.

Table 3: Crystallographic Data for a Related Compound Containing a 2,6-diisopropylphenyl Group Data for 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine chapman.edu

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n

Chemical Reactivity and Transformation Pathways of Bis 2,6 Diisopropylphenyl Methanone

Reactivity of the Carbonyl Group in a Sterically Hindered Environment

The reactivity of aldehydes and ketones is primarily dictated by the electrophilicity of the carbonyl carbon and the steric hindrance around it. khanacademy.orgquora.com In Bis(2,6-diisopropylphenyl)methanone, the two bulky aryl groups create a crowded environment around the carbonyl functional group. This steric congestion plays a dominant role in its chemical behavior.

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition is a fundamental reaction of ketones. However, for this compound, the steric hindrance imposed by the ortho-diisopropylphenyl groups severely restricts the approach of nucleophiles to the carbonyl carbon. khanacademy.org Generally, ketones are less reactive than aldehydes towards nucleophiles due to both electronic and steric factors. quora.comquora.comyoutube.com The presence of two alkyl or aryl groups in ketones provides more steric hindrance compared to the single substituent in aldehydes. quora.comquora.comyoutube.com

In the case of this compound, this effect is exceptionally pronounced. The bulky substituents effectively shield the electrophilic carbonyl carbon, making it unreactive towards a range of common nucleophiles. For a nucleophilic attack to occur, the nucleophile must approach the carbonyl carbon at a specific angle, and the bulky groups can physically block this trajectory. khanacademy.org This high degree of steric hindrance can render the ketone completely unreactive to nucleophiles that are larger than very small reagents like hydride ions. researchgate.net

Research on similarly hindered ketones has shown that the carbonyl group can be almost completely unreactive to a variety of nucleophiles. researchgate.net For instance, studies on 2,2,5,5-tetramethyl-4,4-diphenyl-3-thiolanone, another sterically hindered ketone, demonstrated its lack of reactivity towards nucleophiles larger than hydride equivalents. researchgate.net This unreactivity is attributed to the significant steric strain that would be introduced in the tetrahedral intermediate formed during the addition. khanacademy.org

Reduction Pathways and Products

Despite the significant steric hindrance, the carbonyl group of this compound can undergo reduction. The choice of reducing agent is critical, as its size and reactivity will determine the feasibility and outcome of the reaction.

Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com LiAlH₄ is a more powerful reducing agent than NaBH₄. Given the steric shielding in this compound, a potent and small reducing agent would be required. Hydride ions (H⁻), being very small, are among the few nucleophiles that can access the carbonyl carbon of highly hindered ketones. researchgate.net

The reduction of a ketone typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol. The product of the reduction of this compound would be Bis(2,6-diisopropylphenyl)methanol.

Reducing Agent Typical Reactivity with Ketones Expected Outcome with this compound
Sodium Borohydride (NaBH₄)Reduces aldehydes and ketones.May be slow or require forcing conditions due to steric hindrance.
Lithium Aluminum Hydride (LiAlH₄)Stronger reducing agent, reduces esters, carboxylic acids, aldehydes, and ketones. youtube.comMore likely to be effective due to its higher reactivity.
Sodium Dithionite (Na₂S₂O₄)A versatile reducing agent used in various applications. nih.govReactivity would depend on the specific reaction conditions and mechanism.
L-Cysteine-HClA milder reducing agent. nih.govLikely to be ineffective due to the high steric hindrance.

Condensation Reactions

Condensation reactions, such as the aldol (B89426) or Claisen condensations, typically require the formation of an enolate ion by deprotonation of an α-hydrogen. magritek.commasterorganicchemistry.com this compound lacks α-hydrogens on the carbons directly attached to the carbonyl group, as these are part of the aromatic rings. Therefore, it cannot form an enolate at these positions and cannot act as the nucleophilic component in a typical aldol or Claisen-type condensation.

However, it could potentially act as an electrophile in a crossed condensation reaction with another carbonyl compound that can form an enolate. magritek.com Even in this role, the severe steric hindrance around the carbonyl group would make the reaction extremely difficult. The approach of the enolate nucleophile would be sterically hindered, likely resulting in very low or no yield of the condensation product. khanacademy.org

Influence of Bulky Aryl Groups on Reaction Selectivity and Kinetics

The bulky 2,6-diisopropylphenyl groups are the primary determinants of the reaction selectivity and kinetics for this compound.

Stereochemical Implications of Hindrance

The significant steric hindrance in this compound has profound stereochemical implications. In reactions where a new stereocenter is formed, such as the reduction of the carbonyl group, the bulky aryl groups can direct the approach of the incoming reagent.

For the reduction to Bis(2,6-diisopropylphenyl)methanol, while the product itself is achiral if the aryl groups are identical, the steric environment dictates the trajectory of the hydride attack. This control of the attack trajectory is a key principle in asymmetric synthesis, where steric hindrance is often exploited to achieve high levels of stereoselectivity. wikipedia.org

Kinetic versus Thermodynamic Control in Reactions

The distinction between kinetic and thermodynamic control is crucial when competing reaction pathways lead to different products. wikipedia.orgjackwestin.com Kinetic control favors the product that is formed faster (lower activation energy), while thermodynamic control favors the most stable product. wikipedia.orgjackwestin.com This is often influenced by reaction conditions such as temperature, solvent, and the nature of the reagents. wikipedia.orgkhanacademy.orgyoutube.com

In the context of reactions involving a highly hindered ketone like this compound, the high activation energy for any reaction at the carbonyl group means that reactions are generally under kinetic control. The extreme steric hindrance makes the transition state for nucleophilic addition very high in energy. Consequently, any reaction that does occur will likely proceed through the lowest possible energy barrier, even if it does not lead to the most thermodynamically stable product.

For reactions involving unsymmetrical ketones, the formation of a kinetic or thermodynamic enolate is a classic example. wikipedia.orgkhanacademy.orgrsc.org While this compound cannot form an enolate itself, if it were to react with an unsymmetrical ketone's enolate, the steric hindrance would heavily favor the approach of the less substituted (kinetic) enolate.

Control Type Favored Product Reaction Conditions Relevance to this compound
Kinetic Control Product with the lowest activation energy. jackwestin.comLow temperatures, sterically hindered bases. wikipedia.orgkhanacademy.orgDue to high steric hindrance, most reactions would be under kinetic control, favoring pathways with the least sterically demanding transition states.
Thermodynamic Control The most stable product. jackwestin.comHigher temperatures, reversible conditions. wikipedia.orgkhanacademy.orgAchieving thermodynamic control would likely require harsh conditions to overcome the high activation barriers, which might lead to decomposition.

Coordination Chemistry of this compound as a Ligand

Exploration of Metal-Ketone Complex Formation

No published research articles or data are available that describe the formation of metal-ketone complexes with this compound.

Impact of Steric Bulk on Metal Coordination Geometry and Stability

There is no information available regarding the impact of the steric bulk of the diisopropylphenyl groups on the coordination geometry and stability of metal complexes of this compound, as no such complexes have been reported.

Ligand Design Principles Incorporating the DIPP-Ketone Moiety

There are no established ligand design principles that specifically incorporate the this compound moiety due to the lack of any known coordination complexes involving this ligand.

Computational Chemistry Studies of Bis 2,6 Diisopropylphenyl Methanone

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for predicting the geometric and electronic properties of molecules. For a molecule like Bis(2,6-diisopropylphenyl)methanone, DFT calculations are essential for determining its three-dimensional structure and understanding the distribution of its electrons.

Geometrical optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. This is typically performed using a specific functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. A common and effective combination for organic molecules involves the B3LYP functional with a 6-311+G(d,p) or larger basis set. The optimization of this compound reveals that the significant steric repulsion between the ortho-isopropyl groups and the carbonyl oxygen forces the two phenyl rings to twist substantially out of the plane of the central carbonyl group. This non-planar structure is a critical feature of the molecule.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations
ParameterPredicted ValueDescription
C=O Bond Length~1.22 ÅThe length of the double bond of the central carbonyl group.
C-CO-C Bond Angle~120.5°The angle formed by the carbonyl carbon and the two ipso-carbons of the phenyl rings.
C-C-C=O Dihedral Angle~55-65°The angle of twist of the phenyl rings relative to the plane of the carbonyl group, crucial for minimizing steric strain.
HOMO Energy~ -6.3 eVEnergy of the Highest Occupied Molecular Orbital, influenced by the electron-donating substituents. bohrium.com
LUMO Energy~ -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital, located primarily on the carbonyl group. bohrium.com
HOMO-LUMO Gap~ 4.5 eVThe energy difference between the HOMO and LUMO, indicating high kinetic stability. bohrium.com

Conformational Analysis and Energy Minima

The conformational flexibility of this compound is dominated by the rotation around the single bonds connecting the carbonyl carbon to the two phenyl rings. A conformational analysis, typically performed by systematically rotating these bonds and calculating the energy at each step (a process known as a potential energy surface scan), can identify the stable conformers (energy minima) and the barriers to rotation between them.

For this molecule, the potential energy surface is characterized by a small number of well-defined energy minima. The global minimum corresponds to a structure where both phenyl rings are twisted significantly out of the carbonyl plane in a propeller-like fashion. This conformation optimally balances the stabilizing effects of any residual conjugation with the severe destabilization from steric clashes.

Any conformation that reduces the dihedral angle between the phenyl rings and the carbonyl group leads to a dramatic increase in energy due to van der Waals repulsion between the ortho-isopropyl groups and the carbonyl oxygen. A hypothetical planar conformation is energetically prohibitive. Likewise, conformations where the isopropyl groups interfere with each other are also highly unfavorable. The energy barriers for rotation around the C(aryl)-C(carbonyl) bonds are therefore exceptionally high, rendering the molecule conformationally rigid at room temperature.

Table 2: Relative Energies of Key Conformations
ConformationDescriptionRelative Energy (kcal/mol)
Optimized (Twisted)The global energy minimum structure with significant phenyl ring twist.0.0 (Reference)
Single Ring PlanarA hypothetical state where one phenyl ring is forced into the plane of the carbonyl group.> 20
Fully PlanarA hypothetical state where both phenyl rings and the carbonyl group are coplanar.> 50

Transition State Modeling for Reaction Pathways

Transition state theory is a fundamental concept used to understand the rates of chemical reactions. Computational modeling allows for the location of transition state structures, which are first-order saddle points on the potential energy surface, representing the highest energy point along a reaction coordinate.

For this compound, a characteristic reaction is the nucleophilic addition to the electrophilic carbonyl carbon. Due to extreme steric hindrance, these reactions are exceptionally slow. nih.gov Modeling this process involves bringing a nucleophile (e.g., a methyl anion from an organometallic reagent) towards the carbonyl carbon. Computational methods like the nudged elastic band (NEB) or dimer method can be used to find the minimum energy path from reactants to products and precisely locate the transition state structure.

The calculated transition state for such a reaction would show the nucleophile approaching the carbonyl carbon from a trajectory that minimizes steric interactions with the four ortho-isopropyl groups. The activation energy—the difference in energy between the transition state and the reactants—would be calculated to be very high. This high barrier provides a quantitative explanation for why this compound and similar ketones are often described as "unreactive" towards many common nucleophiles under standard conditions. nih.gov

Prediction of Spectroscopic Signatures

DFT calculations are highly effective at predicting various spectroscopic properties, which can be used to verify experimental data or to characterize molecules that are difficult to analyze.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the second derivatives of the energy with respect to atomic positions. This yields vibrational frequencies and their corresponding intensities. For this compound, the most prominent feature is the C=O stretching frequency. Due to the twisting of the phenyl rings, conjugation with the carbonyl group is minimal, resulting in a C=O frequency that is higher (closer to that of a simple aliphatic ketone) than what would be observed in a fully conjugated diaryl ketone like benzophenone (B1666685).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is routinely performed using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated ¹³C NMR spectrum is particularly informative. The chemical shift of the carbonyl carbon is sensitive to the electronic environment. Furthermore, the signals for the aromatic carbons, especially the ipso-carbon and the carbons bearing the isopropyl groups, are influenced by steric compression and the specific conformation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and thus predict UV-Vis absorption spectra. The primary absorption of interest in ketones is the n→π* transition. In this compound, the lack of coplanarity between the phenyl rings and the carbonyl group leads to poor overlap between their respective π-systems. This disruption of conjugation results in a blue shift (shift to shorter wavelength) of the π→π* transitions compared to less hindered diaryl ketones.

Table 3: Predicted Spectroscopic Data
SpectroscopyParameterPredicted ValueComment
IRν(C=O) Stretch~1675-1685 cm⁻¹Higher frequency than benzophenone (~1665 cm⁻¹) due to reduced conjugation.
¹³C NMRδ(C=O)~200-205 ppmTypical chemical shift for a diaryl ketone, influenced by steric environment.
¹³C NMRδ(C-ipso)~135-140 ppmChemical shift for the aromatic carbon directly bonded to the carbonyl group.
UV-Vis (TD-DFT)λ_max (n→π*)~340-360 nmWeak absorption characteristic of ketones.

Analysis of Steric and Electronic Effects from Diisopropylphenyl Groups

The unique chemistry of this compound is a direct consequence of the interplay between the steric and electronic effects of its bulky substituents.

Steric Effects: The dominant feature of the molecule is the immense steric shielding of the central carbonyl group. osti.gov The four ortho-isopropyl groups act as formidable barriers, severely restricting access to the electrophilic carbonyl carbon. This steric hindrance is the primary reason for the molecule's low reactivity in nucleophilic addition reactions. nih.govnih.gov Computational models can quantify this effect by mapping the molecular surface and electrostatic potential, visually demonstrating that the positive potential on the carbonyl carbon is effectively buried within a "pocket" of neutral, bulky hydrocarbon groups.

Electronic Effects: The electronic influence of the diisopropylphenyl groups is twofold.

Inductive Effect: The isopropyl groups are weakly electron-donating via induction (an effect transmitted through sigma bonds). This slightly increases the electron density on the phenyl rings and the carbonyl oxygen, which would normally tend to decrease the electrophilicity of the carbonyl carbon.

Resonance (Conjugative) Effect: In a typical diaryl ketone, the phenyl rings are conjugated with the carbonyl group, allowing for delocalization of electron density. However, in this compound, the severe steric strain forces the phenyl rings to twist out of the carbonyl plane. This twisting breaks the π-conjugation. The loss of this stabilizing resonance effect is a major electronic consequence and generally has a more profound impact on reactivity and spectroscopy than the inductive effect. It isolates the carbonyl group electronically, making it behave more like an alkyl ketone than an aryl ketone in some respects.

Advanced Research Perspectives and Potential Applications

Bis(2,6-diisopropylphenyl)methanone as a Building Block in Complex Molecular Architectures

The unique steric profile of this compound, characterized by its bulky 2,6-diisopropylphenyl groups, makes it a compelling building block for the synthesis of complex molecular architectures. These bulky substituents effectively shield the central carbonyl group, influencing reactivity and dictating specific spatial arrangements in larger molecules. This steric hindrance can be strategically employed to construct molecules with well-defined three-dimensional structures and to stabilize reactive intermediates.

The utility of the bis(2,6-diisopropylphenyl) moiety in creating sterically encumbered environments is well-documented in related chemical systems. For instance, N,N′-bis(2,6-diisopropylphenyl)arylamidines have been synthesized as potential ligands for coordination and supramolecular chemistry. nih.gov In these molecules, the bulky groups play a crucial role in controlling the coordination geometry around a metal center and in directing the formation of supramolecular assemblies. Similarly, ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) are widely used in organometallic chemistry to stabilize reactive metal centers and to promote specific catalytic activities. nih.gov The synthesis of complexes like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I) highlights how the steric bulk of the diisopropylphenyl groups can effectively shield the metal center. nih.gov

By analogy, this compound can be envisioned as a precursor to a variety of complex structures. For example, reduction of the ketone to the corresponding alcohol would yield a sterically hindered secondary alcohol, which could serve as a bulky ligand or a chiral auxiliary in asymmetric synthesis. The diarylmethane core, obtainable through further reduction, could form the backbone of novel pincer ligands or molecular tweezers. The inherent rigidity and defined geometry imposed by the diisopropylphenyl groups are advantageous in designing host-guest systems and molecular containers.

Rational Design of Derivatives for Enhanced Reactivity or Specific Interactions

The rational design of derivatives of this compound offers a pathway to modulate its electronic properties and steric environment, thereby enhancing its reactivity or inducing specific non-covalent interactions. While the parent ketone is relatively unreactive due to the steric shielding of the carbonyl group, targeted modifications to the aromatic rings or the bridging methanone (B1245722) unit can unlock new chemical possibilities.

One approach involves the introduction of functional groups onto the phenyl rings. For example, the incorporation of electron-donating or electron-withdrawing substituents at the para-positions of the phenyl rings could fine-tune the electrophilicity of the carbonyl carbon. This, in turn, could influence its susceptibility to nucleophilic attack, a fundamental reaction of ketones. The principles of rational design have been successfully applied to other complex organic molecules, such as benzodithiophene-based conjugated polymers for solar cell applications, where tuning of electron donor and acceptor moieties is critical for performance. rsc.org

Furthermore, the introduction of groups capable of specific interactions, such as hydrogen bonding or metal coordination, can lead to the development of new functional materials. For instance, replacing one of the diisopropylphenyl groups with a different aromatic system could create a molecule with tailored electronic or photophysical properties. The design of such derivatives is guided by an understanding of structure-property relationships, where even subtle changes in molecular architecture can lead to significant changes in chemical behavior. The development of organocatalysts, for example, often relies on the rational design of molecules with specific functional groups positioned to facilitate a desired chemical transformation. nih.gov

Investigation of the Compound's Role as a Precursor in Organocatalysis

The structural characteristics of this compound suggest its potential as a precursor for the development of novel organocatalysts. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on catalysts with well-defined steric and electronic properties. kanazawa-u.ac.jp The bulky framework of this compound could be exploited to create a chiral environment around a catalytic center, enabling enantioselective transformations.

The reduction of the ketone to the corresponding chiral alcohol, for instance, could yield a bulky secondary alcohol that can be used as a chiral ligand or as a directing group in asymmetric synthesis. The field of asymmetric reduction of bulky ketones is an active area of research, with enzymes like alcohol dehydrogenases being engineered to handle sterically demanding substrates. acs.orgacs.orgacs.orgresearchgate.net This highlights the demand for chiral alcohols derived from bulky ketones.

Furthermore, the ketone itself could potentially act as a catalyst in certain reactions. While less common than amine- or phosphine-based organocatalysts, ketones have been shown to catalyze specific transformations. The development of bifunctional organocatalysts, which contain both a Lewis basic site and a Brønsted acidic site, has proven to be a powerful strategy in asymmetric synthesis. nih.gov Derivatives of this compound could be designed to incorporate such bifunctionality, leading to new classes of highly effective organocatalysts. The use of chiral primary-secondary diamine catalysts based on bispidine for the asymmetric Michael addition of ketones is an example of how tailored organocatalysts can achieve high yields and stereoselectivities. rsc.org

Exploration of Supramolecular Assembly Driven by Steric Hindrance and Intermolecular Interactions

The significant steric hindrance imparted by the 2,6-diisopropylphenyl groups in this compound makes it an intriguing candidate for studies of supramolecular assembly. Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. Steric hindrance can play a determinative role in these processes, directing the formation of specific architectures that might not be accessible through other means.

In the case of this compound and its derivatives, the bulky side groups can prevent close packing in the solid state, potentially leading to the formation of porous materials or inclusion complexes. The interplay between repulsive steric forces and attractive intermolecular interactions, such as van der Waals forces or π-π stacking (if the aromatic rings can adopt a suitable conformation), can give rise to complex and predictable supramolecular structures. Research on triphenylene-based discotic liquid crystals has shown that bulky groups can be used to control the formation of columnar superlattices. rsc.org

Moreover, the introduction of functional groups capable of hydrogen bonding or other specific interactions would provide an additional level of control over the self-assembly process. For example, derivatives of this compound could be designed to form one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The study of such systems provides fundamental insights into the principles of molecular recognition and self-assembly. The self-assembly of amino acid derivatives, for instance, is influenced by a combination of steric hindrance, π-π interactions, and hydrophobic effects. mdpi.com

Theoretical Frameworks for Predicting Novel Chemical Phenomena in Bulky Ketones

Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of sterically hindered molecules like this compound. Density functional theory (DFT) and other computational methods can be used to model the electronic structure, geometry, and reactivity of such compounds, offering insights that may be difficult to obtain through experimental means alone.

For this compound, theoretical calculations can be employed to:

Predict Reactivity: By mapping the electrostatic potential surface, it is possible to identify regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. This can guide the design of new reactions and the development of derivatives with enhanced reactivity. youtube.com

Elucidate Reaction Mechanisms: Computational modeling can be used to investigate the transition states and intermediates of reactions involving bulky ketones, providing a detailed understanding of the reaction pathways. rsc.org This is particularly valuable for designing catalysts and for optimizing reaction conditions.

Understand Spectroscopic Properties: Theoretical methods can be used to predict and interpret spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new compounds.

Model Supramolecular Interactions: The forces that govern supramolecular assembly, such as van der Waals interactions and hydrogen bonding, can be accurately modeled using computational methods. This allows for the prediction of stable supramolecular structures and provides insights into the factors that control their formation.

The application of theoretical frameworks to bulky ketones is an emerging area of research with the potential to accelerate the discovery of new chemical phenomena and the development of novel functional materials.

Q & A

Q. What advanced purification methods ensure high-purity samples for mechanistic studies?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with isopropanol/water gradients to resolve stereoisomers or oligomers .
  • Recrystallization under Sonication : Enhance crystal purity by applying ultrasonic waves during solvent nucleation .

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